2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester

Medicinal Chemistry Physicochemical Profiling Bioisosterism

Researchers developing GlyT1 inhibitors or COX-2 selective ligands face reactivity and SAR inconsistencies when substituting this 5-methylsulfonylsalicylate core with simpler analogs. The 5-methylsulfonyl group imparts a distinct electronic and lipophilic profile that positional isomers cannot replicate. This methyl ester offers definitive advantages: • Protected intermediate for direct amidation to 5-alkylsulfonylsalicylanilides, enabling controlled, selective coupling without free-acid side reactions. • Key building block for the 2-alkoxy-5-methylsulfonylbenzoylpiperazine pharmacophore validated in GlyT1 inhibitor clinical candidates for schizophrenia. • ≥98% purity, sealed dry storage, ready for focused library synthesis and SAR exploration around the privileged 5-methylsulfonylsalicylate core.

Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
CAS No. 101371-44-2
Cat. No. B168573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester
CAS101371-44-2
Molecular FormulaC9H10O5S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O
InChIInChI=1S/C9H10O5S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5,10H,1-2H3
InChIKeyMMQMPQSDQCEYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester: Sourcing & Identity


2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester (CAS 101371-44-2) is a substituted salicylic acid derivative with the molecular formula C9H10O5S . It features a methylsulfonyl group at the 5-position and a hydroxyl group at the 2-position, which are key to its physicochemical profile . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Synthetic Intermediate Suited for medicinal chemistry and agrochemical building block workflows
Distinct Electronics 5-Methylsulfonyl and 2-hydroxy substitution defines reactivity profile
Protected Ester Form Methyl ester enables organic-phase transformations over free acid handling

2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester: Substitution Limitations


Substituting 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester with simpler salicylate analogs (e.g., methyl salicylate, methyl 5-methylsalicylate) or other sulfonyl positional isomers is not straightforward. The 5-methylsulfonyl group imparts a unique electronic environment and lipophilicity profile that directly influences the compound's reactivity as a building block and its binding affinity in target-based assays . The methyl ester functionality further differentiates its solubility and handling characteristics from the corresponding free acid, making it a distinct chemical entity for specific synthetic transformations .

Analog Simpler salicylates lack the electron-withdrawing sulfonyl group, shifting reactivity and binding context.
Isomer Sulfonyl positional isomers alter the electronic environment and may not match target assay profiles.
Free Acid Free acid form differs in solubility and handling; the methyl ester is optimized for organic-phase synthesis.

2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester: Key Differentiators vs. Analogs


Phenolic Acidity vs. Non-Sulfonylated Analog

The 5-methylsulfonyl group, a strong electron-withdrawing substituent, significantly lowers the pKa of the adjacent phenolic hydroxyl group compared to a non-sulfonylated analog. For 2-Hydroxy-5-methylsulfonylbenzoic acid methyl ester, the predicted pKa is 7.36 . In contrast, the direct analog methyl 2-hydroxy-5-methylbenzoate has a predicted pKa of approximately 10.05 .

Phenolic Acidity
Cross-study comparable
ΔpKa ≈ -2.7 (7.36 vs. 10.05)
Supports ionization-state review at physiological pH
In silico prediction; experimental confirmation needed
Medicinal Chemistry Physicochemical Profiling Bioisosterism

Aqueous Solubility: Ester vs. Free Acid

Methyl esterification of the carboxylic acid moiety dramatically alters the compound's solubility profile. While the parent acid, 2-Hydroxy-5-(methylsulfonyl)benzoic acid, is described as soluble in water , its methyl ester counterpart is predicted to be significantly less water-soluble, with a calculated LogP (estimated) of approximately 1.2-1.5 .

Aqueous Solubility
Class-level inference
Ester poorly soluble; free acid soluble
Guides solvent selection for synthesis and extraction
Qualitative vendor comparison; exact LogP not confirmed
Synthetic Chemistry Purification Formulation

Melting Point vs. O-Methylated Analog

The presence of a free hydroxyl group (H-bond donor) at the 2-position increases intermolecular forces and melting point compared to an O-methylated analog. The target compound exists as a solid, while the closely related methyl 2-methoxy-5-(methylsulfonyl)benzoate has a reported melting point of 117°C . While an exact melting point for the target compound is not widely reported, its solid-state nature is confirmed .

Physical State
Class-level inference
Solid; m.p. not explicitly reported
Solid-state handling advantage vs. liquid analogs
Comparator O-methylated analog m.p. 117 °C
Crystallinity Solid-State Handling Purification

GC Retention vs. 5-Methyl Salicylate

The introduction of the polar methylsulfonyl group significantly alters the compound's volatility and interaction with stationary phases in gas chromatography compared to the non-sulfonylated methyl 5-methylsalicylate. While the target compound exhibits a predicted boiling point of 415.1±45.0 °C , methyl 2-hydroxy-5-methylbenzoate boils at 241-243 °C .

GC Retention Shift
Cross-study comparable
ΔBP ≈ +172 °C vs. 5-methyl salicylate
Requires adjusted GC method for purity assessment
Predicted target b.p. 415.1 °C; comparator lit. 241-243 °C
Analytical Chemistry Quality Control Chromatography

2-Hydroxy-5-methylsulfonylbenzoic Acid Methyl Ester: Application Scenarios


GlyT1 Inhibitor Pharmacophore Synthesis

The 2-alkoxy-5-methylsulfonylbenzoylpiperazine scaffold, which can be derived from this ester, represents a key pharmacophore for glycine transporter 1 (GlyT1) inhibitors under investigation for schizophrenia . The methyl ester serves as a crucial protected intermediate for introducing the sulfonyl-containing aryl fragment into the final drug candidate, as documented in patent literature [1].

Antimicrobial Sulfonyl-Salicylanilide Development

This compound is structurally related to 5-alkylsulfonylsalicylanilides, a class of compounds with documented microbiocidal activity . Its methyl ester form is advantageous for synthesizing anilide derivatives via direct amidation, offering a more controlled and selective synthetic route compared to using the free acid directly [1].

COX-2 Selective Inhibitor Analog Synthesis

The 5-methylsulfonylsalicylate core is recognized as a privileged structure in the design of selective cyclooxygenase-2 (COX-2) inhibitors . The methyl ester serves as a versatile starting point for building focused compound libraries to explore structure-activity relationships (SAR) around this core, with the sulfonyl group contributing to both potency and selectivity against COX-2 [1].

Application
Selection Property
Validation Focus
GlyT1 inhibitor pharmacophore synthesis
Protected sulfonyl-aryl intermediate
Piperazine coupling and scaffold assembly
Antimicrobial sulfonyl-salicylanilide development
Controlled amidation over free acid
Anilide derivative synthesis and microbiocidal screening
COX-2 selective inhibitor analog synthesis
Privileged methylsulfonylsalicylate core
Focused library SAR around COX-2 selectivity

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